2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride
CAS No.:
Cat. No.: VC17538072
Molecular Formula: C11H20Cl2N2O
Molecular Weight: 267.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20Cl2N2O |
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Molecular Weight | 267.19 g/mol |
IUPAC Name | 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |
Standard InChI Key | NKCDRMKVSVFCND-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)CN.Cl.Cl |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Identifiers
The compound is systematically named 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride, reflecting its molecular structure: a phenoxy group substituted with an aminomethyl moiety at the para position, linked to a dimethylaminoethylamine backbone, and stabilized as a dihydrochloride salt. Key identifiers include:
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IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine dihydrochloride
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Synonyms: 4-[2-(Dimethylamino)ethoxy]benzylamine dihydrochloride, SCHEMBL5803566
The free base form (without hydrochloride salts) has the formula and a molecular weight of 194.27 g/mol .
Structural Features
The compound’s structure comprises:
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A phenoxy ring with an aminomethyl (-CHNH) substituent at the para position.
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A dimethylaminoethyl group (-N(CH)-CH-O-) linked to the phenoxy oxygen.
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Two hydrochloride counterions stabilizing the amine groups .
The InChI Key OC1=CC=C(CC@HCN)C=C1.[H]Cl.[H]Cl confirms the stereochemistry and salt formation.
Physical and Chemical Properties
Physicochemical Data
Key properties of the dihydrochloride form include:
Property | Value | Source |
---|---|---|
Purity | 95% | |
Density | 1.021 g/cm (free base) | |
Boiling Point | 304.9°C (free base) | |
Storage Conditions | Inert atmosphere, Room Temperature |
The free base has a boiling point of 304.9°C and a density of 1.021 g/cm , while the dihydrochloride’s solubility and melting point remain unspecified in available literature.
Spectroscopic Data
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely involves:
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Alkylation of phenol derivatives to introduce the dimethylaminoethyl group.
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Aminomethylation of the phenoxy ring via Mannich reaction or reductive amination.
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Salt formation with hydrochloric acid to yield the dihydrochloride .
Techniques such as column chromatography and recrystallization are employed for purification.
Pharmacological Profile
Mechanism of Action
The compound’s dimethylamino and phenoxy groups suggest interactions with biological targets such as:
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G protein-coupled receptors (GPCRs): Modulating signaling pathways.
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Enzymes: Inhibiting or activating catalytic sites via hydrogen bonding.
Preliminary studies indicate potential antimicrobial and anticancer activities, though specific targets remain unvalidated.
Research Applications
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Medicinal Chemistry: Serves as a scaffold for drug candidates targeting neurological and metabolic disorders.
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Chemical Biology: Used to probe enzyme-substrate interactions due to its fluorescent properties (hypothetical).
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